N',N'-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine
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Overview
Description
N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine is a chemical compound with the molecular formula C17H25N3O. It is known for its unique structure, which includes a quinoline ring substituted with a methoxy group and a propane-1,3-diamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyquinoline and propane-1,3-diamine.
Alkylation: The 4-methoxyquinoline is alkylated with diethylamine to introduce the diethylamino group.
Coupling Reaction: The alkylated product is then coupled with propane-1,3-diamine under specific reaction conditions to form the final compound.
The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline structure.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N’,N’-diethyl-N-(4-hydroxyquinolin-8-yl)propane-1,3-diamine
- N’,N’-diethyl-N-(4-chloroquinolin-8-yl)propane-1,3-diamine
- N’,N’-diethyl-N-(4-methylquinolin-8-yl)propane-1,3-diamine
Uniqueness
N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine is unique due to the presence of the methoxy group on the quinoline ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with molecular targets compared to other similar compounds .
Properties
CAS No. |
5430-58-0 |
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Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C17H25N3O/c1-4-20(5-2)13-7-11-18-15-9-6-8-14-16(21-3)10-12-19-17(14)15/h6,8-10,12,18H,4-5,7,11,13H2,1-3H3 |
InChI Key |
WIUSNONDOFFMOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=CC=CC2=C(C=CN=C21)OC |
Origin of Product |
United States |
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